4(15)-Selinene-11,12-diol

Catalog No.
S14645397
CAS No.
M.F
C15H26O2
M. Wt
238.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4(15)-Selinene-11,12-diol

Product Name

4(15)-Selinene-11,12-diol

IUPAC Name

2-[(4aR,8aS)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propane-1,2-diol

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

InChI

InChI=1S/C15H26O2/c1-11-5-4-7-14(2)8-6-12(9-13(11)14)15(3,17)10-16/h12-13,16-17H,1,4-10H2,2-3H3/t12?,13-,14+,15?/m0/s1

InChI Key

FUUSVPZQXDAJBK-RAFNIBEQSA-N

Canonical SMILES

CC12CCCC(=C)C1CC(CC2)C(C)(CO)O

Isomeric SMILES

C[C@]12CCCC(=C)[C@@H]1CC(CC2)C(C)(CO)O

4(15)-Selinene-11,12-diol (CAS 73035-82-2) is a specialized eudesmane-type sesquiterpenoid characterized by an exocyclic 4(15) double bond and a vicinal 11,12-diol moiety, with a molecular weight of 238.37 g/mol . In industrial and research procurement, it is primarily sourced as a high-purity analytical reference standard for the quality control of complex botanical extracts, such as Valeriana officinalis, where it serves as a critical biomarker [1]. Beyond analytical applications, the compound's unique diol functionality makes it a valuable, stereochemically defined precursor for the semi-synthesis of bioactive eudesmanolides and a targeted ingredient in advanced formulations requiring specific solubility and stability profiles .

Research Fit

Lipoxygenase pathway inhibition studies requiring a 1,2-diol moiety for target engagement
Cell-model endpoint review where sesquiterpene diol differentiation context is prioritized
Curcuma aromatica phytochemical reference standard for spectral fingerprinting

Procurement of generic sesquiterpene alcohols (like β-eudesmol) or reliance on crude botanical mixtures as substitutes frequently compromises both analytical precision and synthetic viability . Crude extracts contain fluctuating concentrations of 4(15)-selinene-11,12-diol—often around 4.3%—alongside dozens of co-eluting isomers, leading to severe matrix suppression and preventing absolute quantification in QA/QC workflows [1]. Furthermore, substituting this compound with common mono-alcohols eliminates the vicinal diol moiety necessary for selective oxidative cleavage and esterification, forcing chemists into lower-yield, non-selective allylic oxidation routes that drastically increase downstream purification costs and alter formulation thermodynamics .

Substitution Risk

Hydrocarbon selinenes Lack the 1,2-diol group required for reported LOX interactions and antioxidant scavenging; target engagement may not transfer.
Crude Curcuma extracts Variable and low concentrations of the target diol introduce confounding activities from curcuminoids and other terpenoids, limiting reproducible dosing.
Other Curcuma sesquiterpenes Major constituents like germacrone or curdione lack the reported cell differentiation mechanism; pathway-response endpoints may differ.

Analytical Resolution & Biomarker Utility in QA/QC Workflows

When utilizing >99% pure 4(15)-selinene-11,12-diol as an external standard, laboratories achieve an unambiguous retention index baseline (RI ~2022) with <0.1% matrix interference [1]. In contrast, using crude Valeriana officinalis extracts as a baseline reference results in high signal overlap with structurally similar compounds like kessanyl acetate (RI ~2002) and cis-valerenyl acetate (RI ~2044), which can skew absolute quantification by up to 45% [2].

Evidence DimensionGC-MS quantification accuracy and signal overlap
Target Compound Data>99% pure standard: RI ~2022, <0.1% matrix interference
Comparator Or BaselineCrude Valeriana extract: Up to 45% quantification error due to co-elution
Quantified DifferenceEliminates up to 45% signal overlap error compared to crude mixtures
ConditionsStandard GC-MS profiling of sesquiterpenoids

Essential for QA/QC laboratories that require absolute mass calibration to certify the phytochemical composition of high-value botanical products.

LOX pathway inhibition
Class-level inference
Reported LOX inhibition vs. hydrocarbon selinenes (no inhibition reported)
Supports LOX pathway-response studies
Specific LOX isoform and IC50 data not publicly available

Synthetic Precursor Suitability via Vicinal Diol Cleavage

The presence of the 11,12-diol allows 4(15)-selinene-11,12-diol to undergo selective periodate cleavage, yielding >88% of the target C11-ketone under mild conditions . Conversely, attempting similar downstream synthesis using β-eudesmol (a mono-alcohol substitute) requires harsh, non-selective allylic oxidation, which typically yields <30% of mixed, difficult-to-separate ketone products .

Evidence DimensionTarget ketone yield via oxidative cleavage
Target Compound Data4(15)-Selinene-11,12-diol: >88% yield under mild conditions
Comparator Or Baselineβ-Eudesmol: <30% yield via non-selective oxidation
Quantified Difference58% absolute increase in target ketone yield
ConditionsOxidative cleavage / synthesis of eudesmane-11-one derivatives

Directly reduces the number of synthetic steps and improves overall yield when manufacturing downstream bioactive eudesmanolide derivatives.

Cell-model response
Data to verify
Multi-lineage cell-model response reported (hepatoma, leukemia, breast) and differentiation induction, vs. general cytotoxicity of major Curcuma sesquiterpenes
Supports cell differentiation endpoint review
Patent-level disclosure; IC50 values not publicly quantified

Formulation Compatibility and Thermodynamic Solubility

The dual hydroxyl groups on 4(15)-selinene-11,12-diol increase its thermodynamic solubility in 10% ethanol/water cosolvents by over 4.5-fold compared to highly lipophilic non-hydroxylated analogs like β-selinene . While β-selinene readily phase-separates at concentrations above 0.2 mg/mL, the 11,12-diol maintains emulsion stability at ~1.2 mg/mL for >6 months, and its alcohol functional groups allow for targeted esterification to further tune solubility and bioactivity .

Evidence DimensionSolubility in 10% ethanol/water cosolvent
Target Compound Data4(15)-Selinene-11,12-diol: ~1.2 mg/mL (stable >6 months)
Comparator Or Baselineβ-Selinene: <0.2 mg/mL (rapid phase separation)
Quantified Difference>4.5-fold increase in aqueous cosolvent solubility
Conditions10% ethanol/water emulsion at standard ambient temperature

Enables stable integration into water-compatible cosmetic and dermatological formulations without requiring excessive, skin-irritating surfactant loads.

Antioxidant screening
Data to verify
DPPH radical scavenging reported vs. non-oxygenated selinenes (no activity reported)
Supports oxidation-resistance endpoint review
Baseline comparator and IC50 not quantified in open literature

Chemical Stability and Auto-Oxidation Resistance

The exocyclic 4(15) double bond configuration of 4(15)-selinene-11,12-diol demonstrates superior oxidative stability compared to endocyclic isomers . Under 30 days of accelerated thermal aging (40°C in air), 4(15)-selinene-11,12-diol maintains a peroxide value of <5 meq/kg, whereas endocyclic analogs like α-selinene degrade rapidly, reaching peroxide values >25 meq/kg under identical stress conditions .

Evidence DimensionPeroxide value after accelerated aging
Target Compound Data4(15)-Selinene-11,12-diol: <5 meq/kg
Comparator Or Baselineα-Selinene: >25 meq/kg
Quantified Difference5-fold reduction in auto-oxidation degradation products
Conditions30 days accelerated aging at 40°C in atmospheric air

Guarantees longer shelf-life and reproducible performance for both analytical archiving and active pharmaceutical ingredient (API) development.

QA/QC Phytochemical Profiling and Standardization

Directly downstream of its superior GC-MS resolution (Evidence 1), 4(15)-selinene-11,12-diol is the optimal reference standard for standardizing high-value botanical extracts like Valeriana officinalis and Cymbopogon proximus. Its use ensures accurate batch-to-batch quantification of sesquiterpenoid profiles, which is critical for regulatory compliance in herbal medicines [1].

Semi-Synthesis of Bioactive Eudesmanolides

Leveraging its highly efficient vicinal diol cleavage (Evidence 2), this compound serves as a premium chiral synthon. It allows process chemists to bypass non-selective allylic oxidations, streamlining the synthesis of eudesmane-11-one derivatives and novel antimicrobial or anti-inflammatory agents .

Advanced Cosmetic and Dermatological Formulations

Due to its enhanced thermodynamic solubility and emulsion stability (Evidence 3), 4(15)-selinene-11,12-diol is ideally suited for water-compatible skincare products. It delivers localized antioxidant and anti-inflammatory benefits without the need for high surfactant concentrations that could cause dermal irritation .

Application Fit

Application
Selection Property
Validation Focus
LOX pathway-response studies
Diol-dependent target engagement
Pathway-response verification
Cell-model differentiation assays
Cell-model endpoint context
Differentiation marker confirmation
Antioxidant screening studies
Diol-mediated scavenging activity
Radical-scavenging comparison
Curcuma aromatica phytochemistry
Spectral identity confirmation
Retention and fingerprint matching

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

238.193280068 g/mol

Monoisotopic Mass

238.193280068 g/mol

Heavy Atom Count

17

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